Product packaging for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole(Cat. No.:CAS No. 1192018-70-4)

5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

Cat. No.: B3220186
CAS No.: 1192018-70-4
M. Wt: 252.31 g/mol
InChI Key: YHDYMJGUDRQDQU-UHFFFAOYSA-N
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Description

5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. It features a benzo[d]oxazole core structure, a privileged scaffold in the design of bioactive molecules, which is substituted with a butyl chain and a pyridinyl group . This specific structure aligns with research on analogous compounds that have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme target for anticancer therapy . The enzyme hTopo IIα regulates DNA topology and is essential for cell division; its inhibition leads to DNA damage and cell death in proliferating cancer cells . Research on similar 2,5-disubstituted benzo[d]oxazole derivatives suggests that the incorporation of a hydrophobic alkyl chain, such as the butyl group in this compound, and a heteroaromatic ring system at the 2-position can be a strategic approach to enhance inhibitory potency and selectivity . Consequently, this compound is a valuable candidate for researchers investigating novel topoisomerase-targeting agents, studying mechanisms of action in cancer cell lines, and exploring structure-activity relationships (SAR) to develop new antitumor drugs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O B3220186 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole CAS No. 1192018-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-2-pyridin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-3-4-12-5-6-15-14(11-12)18-16(19-15)13-7-9-17-10-8-13/h5-11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDYMJGUDRQDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297464
Record name 5-Butyl-2-(4-pyridinyl)benzoxazole
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URL https://comptox.epa.gov/dashboard/DTXSID401297464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192018-70-4
Record name 5-Butyl-2-(4-pyridinyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192018-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-2-(4-pyridinyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 5 Butyl 2 Pyridin 4 Yl Benzo D Oxazole

General Synthetic Routes to the Benzo[d]oxazole Core Structure

The benzoxazole (B165842) ring is a privileged scaffold in organic synthesis, and its formation is typically achieved through the cyclization of a 2-aminophenol (B121084) precursor with a suitable one-carbon electrophile. A variety of methods have been developed for this transformation, each with its own set of advantages regarding reaction conditions, substrate scope, and yield.

One of the most common and direct methods is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as acyl chlorides or esters. acs.orgmdpi.com The reaction with a carboxylic acid often requires a dehydrating agent or high temperatures to facilitate the removal of water. The use of acyl chlorides, in the presence of a base, can proceed under milder conditions. wjpsonline.com

Another widely employed strategy involves the reaction of a 2-aminophenol with an aldehyde, followed by an oxidative cyclization of the resulting Schiff base intermediate. acs.orgnih.gov Various oxidizing agents and catalysts, including air, molecular oxygen, and metal catalysts, have been utilized for this purpose. acs.org Some modern approaches also utilize eco-friendly catalysts and solvent-free conditions to enhance the greenness of the synthesis. acs.org

The following table summarizes some of the general methods for the synthesis of the 2-substituted benzoxazole core.

Reactant for 2-AminophenolCatalyst/ReagentConditionsProductReference(s)
AldehydesMetal catalysts (e.g., Pd, Ni), O₂, K₂CO₃DMF, 80°C2-Arylbenzoxazole acs.org
AldehydesBrønsted/Lewis dual acidic catalyst (Hf-BTC)Microwave, solvent-free, 120°C2-Arylbenzoxazole acs.org
Carboxylic AcidsLawesson's reagentMicrowave, solvent-free2-Substituted benzoxazole nih.gov
Acyl ChloridesCs₂CO₃, CuI, 1,10-phenanthrolineMicrowave2-Substituted benzoxazole wjpsonline.com
β-DiketonesBrønsted acid, CuI-2-Substituted benzoxazole acs.orgorganic-chemistry.org
Orthoesters--2-Substituted benzoxazole wjpsonline.com

Methods for Introducing the 5-Butyl Substituent

The introduction of the 5-butyl group onto the benzoxazole core requires a precursor with a butyl group at the 4-position of the 2-aminophenol. A common and effective strategy for alkylating aromatic rings is the Friedel-Crafts reaction. nih.govsigmaaldrich.combyjus.com

A plausible and widely used two-step approach involves:

Friedel-Crafts Acylation: The starting material, a substituted phenol (B47542) or aniline, is acylated with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a butyryl group (-CO(CH₂)₂CH₃) onto the aromatic ring. nih.govsigmaaldrich.combyjus.com For a 2-aminophenol derivative, the amino group would need to be protected to prevent it from reacting with the Lewis acid. umich.edu However, starting with a 4-substituted phenol is often more practical.

Reduction of the Ketone: The resulting aryl ketone is then reduced to the corresponding alkyl group. Two of the most common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). prepchem.comnih.govnih.gov The choice between these methods depends on the stability of the other functional groups in the molecule to acidic or basic conditions.

An alternative route involves the nitration of a 4-butylphenol (B154549) to yield 4-butyl-2-nitrophenol, followed by the reduction of the nitro group to an amine. prepchem.comnih.gov This provides the key intermediate, 4-butyl-2-aminophenol.

The table below outlines a potential synthetic sequence for obtaining the 4-butyl-2-aminophenol precursor.

Starting MaterialReagent(s)IntermediateReagent(s)ProductReference(s)
4-Butylphenol1. HNO₃ 2. H₂O4-Butyl-2-nitrophenolH₂, Pd/C4-Butyl-2-aminophenol prepchem.com
p-Bromophenol1. Nitric Acid 2. Dichloroethane4-Bromo-2-nitrophenol-- chemicalbook.com

Approaches for Incorporating the Pyridin-4-yl Moiety

With the 4-butyl-2-aminophenol in hand, the final step in the synthesis of the target molecule is the incorporation of the pyridin-4-yl group at the 2-position of the benzoxazole ring. This is typically achieved through a condensation reaction with a derivative of isonicotinic acid (pyridine-4-carboxylic acid).

Commonly used reagents for this transformation include:

Isonicotinic acid: Direct condensation with 4-butyl-2-aminophenol, often in the presence of a coupling agent or under dehydrating conditions.

Isonicotinoyl chloride: This more reactive derivative readily reacts with the amino group of 4-butyl-2-aminophenol to form an amide intermediate, which then undergoes cyclization to the benzoxazole. sigmaaldrich.com

Isonicotinaldehyde (Pyridine-4-carboxaldehyde): This reacts with 4-butyl-2-aminophenol to form a Schiff base, which is then oxidatively cyclized to the desired product. acs.org

The reaction between a 2-aminophenol and pyridine-4-carbaldehyde has been shown to yield the corresponding 2-(pyridin-4-yl)benzoxazole, though in some cases, the basic nitrogen of the pyridine (B92270) can interact with certain catalysts, potentially reducing the yield. acs.org

Optimization of Reaction Conditions for Synthesis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

Catalyst Selection: A variety of catalysts can be employed for benzoxazole synthesis. Brønsted acids or Lewis acids can activate the carbonyl group of the isonicotinoyl derivative, facilitating the nucleophilic attack by the aminophenol. acs.orgorganic-chemistry.org Metal catalysts, such as those based on copper or palladium, have also been shown to be effective, sometimes under milder conditions. acs.orgwjpsonline.com For instance, the use of a combined catalyst system of a Brønsted acid and copper iodide has been reported to be effective for the cyclization of 2-aminophenols with β-diketones, and similar principles could be applied here. acs.orgorganic-chemistry.org

Solvent and Temperature: The choice of solvent can significantly influence the reaction rate and yield. High-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or toluene (B28343) are often used to drive the reaction to completion, especially when water is a byproduct. acs.orgthieme-connect.de In some modern procedures, solvent-free conditions, often coupled with microwave irradiation, have been shown to be highly efficient, reducing reaction times and environmental impact. acs.orgwjpsonline.com The reaction temperature is another critical parameter that needs to be optimized to balance reaction rate with potential side reactions and decomposition.

Reaction Time: The reaction time should be monitored, for example by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to ensure the reaction goes to completion without the formation of significant byproducts. acs.org

The following table presents a summary of conditions that have been optimized for the synthesis of related 2-arylbenzoxazoles, which could serve as a starting point for the synthesis of the target compound.

ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminophenol, BenzaldehydeLAIL@MNPSolvent-free (Ultrasound)700.575 (for 2-phenylbenzoxazole) acs.org
2-Aminophenol, BenzaldehydeNi(II) complexDMF, K₂CO₃803-487-94 acs.org
2-Aminophenol, Benzoyl ChlorideHf-BTCSolvent-free (Microwave)1200.2530-85 acs.org

Derivatization and Analogue Synthesis of this compound

The synthesis of derivatives and analogues of this compound is of interest for structure-activity relationship (SAR) studies in drug discovery and for tuning the material properties. Modifications can be introduced at either the benzoxazole ring system or the pyridine ring.

The benzoxazole ring offers several positions for modification. The benzene (B151609) part of the scaffold can undergo electrophilic aromatic substitution reactions. The positions ortho and para to the oxygen atom (positions 7 and 5, respectively, though position 5 is already occupied by the butyl group) and ortho to the nitrogen atom (position 4) are potential sites for substitution. The specific position of substitution will be directed by the combined electronic effects of the fused oxazole (B20620) ring and the butyl group.

Further modifications can be achieved by starting with differently substituted 2-aminophenols. For example, using 2-aminophenols with other alkyl groups, halogens, or nitro groups would lead to a variety of analogues with different substituents on the benzoxazole core. acs.orgorganic-chemistry.org

The pyridine ring is also amenable to a range of chemical transformations. The nitrogen atom in the pyridine ring makes it electron-deficient, which influences its reactivity. Nucleophilic aromatic substitution can occur, particularly at the 2- and 4-positions, if a suitable leaving group is present. mdpi.com

Direct C-H functionalization of pyridines is a more modern and atom-economical approach. acs.org Various methods have been developed for the regioselective introduction of substituents at different positions of the pyridine ring. For instance, phosphonium (B103445) salts can be used as activating groups to facilitate nucleophilic substitution at the 4-position. nih.govthieme-connect.deacs.org Radical-based methods also offer unique pathways for pyridine functionalization. acs.org

The synthesis of analogues with substituents on the pyridine ring can also be achieved by starting with appropriately substituted pyridine-4-carboxylic acids or their derivatives in the condensation step.

The following table provides examples of derivatization strategies for related heterocyclic systems.

Ring SystemReaction TypeReagent(s)Position(s) ModifiedProduct TypeReference(s)
PyridineC-H FunctionalizationHeterocyclic Phosphonium Salts4-position4-substituted pyridines nih.govthieme-connect.deacs.org
PyridineRadical FunctionalizationAllylic C-H bonds, PhotochemicalVariesAlkylated pyridines acs.org
BenzoxazoleElectrophilic Aromatic SubstitutionHalogenating agents, Nitrating agentsBenzene ringSubstituted benzoxazoles mdpi.com

Synthesis of Stereoisomers and Conformationally Restricted Analogues

The exploration of stereoisomers and conformationally restricted analogues of bioactive molecules is a cornerstone of medicinal chemistry, offering insights into the three-dimensional requirements of biological targets and potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. For this compound, the synthesis of such analogues, while not extensively documented for this specific molecule, can be approached through established and robust methodologies in heterocyclic chemistry. These strategies primarily focus on the introduction of chirality either in the benzoxazole core or the butyl substituent, and on the incorporation of cyclic systems to limit conformational flexibility.

The primary route for synthesizing the benzoxazole ring system involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. To generate stereoisomers, this fundamental reaction can be adapted by employing chiral starting materials or through asymmetric catalysis.

One viable strategy for the synthesis of enantiomerically pure analogues of this compound would involve the use of a chiral 4-butyl-2-aminophenol. Although the direct asymmetric synthesis of this starting material is not described, it could potentially be obtained through resolution of a racemic mixture or by stereoselective synthesis. Once the chiral aminophenol is secured, a standard condensation reaction with isonicotinic acid or a derivative thereof would yield the desired chiral benzoxazole.

Alternatively, the introduction of stereocenters can be achieved through the use of chiral ligands in the cyclization step. While less common for benzoxazole synthesis, metal-catalyzed asymmetric cyclization reactions are a known method for producing chiral heterocycles.

Conformationally restricted analogues of this compound can be designed by incorporating the butyl group into a cyclic structure fused to the benzoxazole core. For instance, starting from a hydroxylated and aminated tetrahydro-naphthalene derivative, cyclization with isonicotinic acid would lead to a tetracyclic system where the "butyl" group is part of a conformationally rigid ring. The synthetic feasibility of such precursors is a critical consideration.

Another approach to conformational restriction involves creating a bridged system. While synthetically challenging, such analogues would provide valuable information on the spatial orientation of the substituents required for biological activity.

Below is a table outlining potential synthetic strategies for these analogues based on general principles of organic synthesis.

Analogue Type Proposed Synthetic Strategy Key Starting Materials Key Reagents/Conditions Anticipated Product
StereoisomerResolution of racemic 4-butyl-2-aminophenol followed by cyclization.Racemic 4-butyl-2-aminophenol, Isonicotinic acidResolving agent (e.g., chiral acid), Polyphosphoric acid (PPA) or other dehydrating agent(R)- or (S)-5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole
Conformationally Restricted AnalogueCyclization of a substituted amino-tetrahydronaphthol.6-Amino-5,6,7,8-tetrahydronaphthalen-2-olIsonicotinic acid, Eaton's reagent8,9,10,11-Tetrahydro-7H-naphtho[2,3-d]oxazol-2-yl)pyridine

It is important to note that these proposed syntheses are based on established chemical principles rather than specific literature examples for this compound. The development of these novel analogues would require significant experimental optimization.

Computational and Theoretical Investigations of 5 Butyl 2 Pyridin 4 Yl Benzo D Oxazole

Electronic Structure and Molecular Orbital Analyses (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole, DFT studies would focus on elucidating the distribution of electrons within the molecule and determining the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic properties of benzoxazole (B165842) derivatives are significantly influenced by their molecular structure. The fusion of the benzene (B151609) and oxazole (B20620) rings creates an extended π-conjugated system. The distribution of electron density in the HOMO and LUMO is a key determinant of a molecule's reactivity and its potential as an electronic material. In related benzoxazole systems, the HOMO is typically localized on the electron-rich benzoxazole ring system, while the LUMO is often distributed across the electron-accepting pyridinyl group. The butyl group, being an electron-donating alkyl substituent, would be expected to slightly raise the energy of the HOMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the ground state. nih.gov For oxazole-containing compounds, this energy gap is indicative of their stability and can be compared to other aromatic systems like benzene and furan. nih.gov DFT calculations on similar polythiophenes containing benzo[d]oxazole have been used to explore how different substituents affect the band gap. nih.govnih.gov

Table 1: Predicted Electronic Properties of this compound from Theoretical Studies

Parameter Predicted Value/Characteristic Significance
HOMO Energy Relatively High Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively Low Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Moderate Suggests a balance of stability and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can explore the accessible conformational space and reveal how the molecule might behave in different environments, such as in solution. These simulations are valuable for understanding how the molecule's shape might change upon interaction with other molecules, which is particularly important for predicting its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to its derivatives to predict their potential therapeutic effects.

In a typical QSAR study, a set of derivatives with varying substituents would be synthesized and their biological activity measured. Then, various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for each derivative. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such models have been developed for other classes of heterocyclic compounds, including thiazolidin-4-one derivatives, to predict their anticancer activity. nih.gov For benzoxazole derivatives, QSAR could be employed to optimize their properties for a specific biological target.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound Derivatives

Descriptor Class Examples Relevance
Electronic Dipole moment, HOMO/LUMO energies Influences electrostatic interactions and reactivity.
Steric Molecular volume, surface area Affects how the molecule fits into a binding site.
Lipophilic LogP Determines the molecule's ability to cross cell membranes.

Prediction of Intermolecular Interactions and Binding Modes

Understanding how this compound interacts with biological macromolecules is crucial for drug design. Molecular docking is a computational method used to predict the preferred orientation of a small molecule when bound to a larger molecule, such as a protein or nucleic acid.

The benzoxazole scaffold is a common feature in many biologically active compounds. researchgate.net Docking studies on related benzoxazole derivatives have been used to investigate their binding modes with various protein targets. researchgate.netscinito.ainih.gov For this compound, potential intermolecular interactions would include:

Hydrogen bonding: The nitrogen atom in the pyridine (B92270) ring and the oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors.

π-π stacking: The aromatic benzoxazole and pyridine rings can engage in stacking interactions with aromatic amino acid residues in a protein's binding site.

Hydrophobic interactions: The butyl group can form hydrophobic interactions with nonpolar regions of a binding pocket.

By identifying the most likely binding mode, molecular docking can provide valuable information for the rational design of more potent and selective analogs. Computational studies on different benzodiazepines have shown that even structurally similar compounds can exhibit distinct binding modes. nih.gov

Theoretical Reactivity and Reaction Mechanism Studies

Theoretical studies can also be used to predict the reactivity of this compound and to elucidate the mechanisms of reactions in which it might participate. The electronic structure calculations from DFT can be used to determine the most likely sites for electrophilic and nucleophilic attack.

Computational studies can also be used to model the reaction pathways for the synthesis of this compound and its derivatives. By calculating the energies of reactants, transition states, and products, it is possible to determine the most favorable reaction mechanism. This information can be invaluable for optimizing reaction conditions and improving yields. For example, theoretical studies have been used to investigate the mechanism of formation for other heterocyclic systems like benzo scinito.aithiazolo[2,3-c] muni.czscinito.aitriazoles. mdpi.com

Biological Activity and Mechanistic Elucidation of 5 Butyl 2 Pyridin 4 Yl Benzo D Oxazole Preclinical Focus

In Vitro Biochemical and Cellular Investigations of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole and Related Compounds

The benzoxazole (B165842) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. While direct preclinical data on the specific enzymatic inhibition profile of This compound is not extensively available in the public domain, the following sections detail the known inhibitory activities of structurally related benzoxazole derivatives against key enzyme targets. This provides a scientifically grounded framework for understanding the potential biological effects of the title compound.

Enzyme Inhibition Profiles and Kinetics

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders. nih.gov While no specific studies on the MAO inhibition of This compound have been reported, research on other heterocyclic structures, including 2,1-benzisoxazole derivatives, has demonstrated significant MAO inhibitory potential. nih.gov For instance, certain 2,1-benzisoxazole derivatives have been identified as potent and specific inhibitors of MAO-B, with IC50 values in the nanomolar range. nih.gov Given that the benzoxazole core is an isomer of benzisoxazole, these findings suggest that the broader class of compounds may interact with MAO enzymes. However, without direct experimental data for This compound , its activity as a MAO inhibitor remains speculative.

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Research has shown that some 2,5-disubstituted benzoxazole derivatives can act as inhibitors of eukaryotic DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov

In a study investigating a series of 2,5-disubstituted benzoxazoles, several compounds demonstrated significant inhibition of these enzymes. For example, 5-Chloro-2-(p-methylphenyl)benzoxazole, 2-(p-nitrobenzyl)benzoxazole, and 5-nitro-2-(p-nitrobenzyl)benzoxazole were identified as notable inhibitors of topoisomerase II. nih.gov Furthermore, other derivatives such as 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-phenylbenzoxazole were found to be more potent inhibitors of topoisomerase I than the reference drug camptothecin. nih.gov

These findings indicate that the 2,5-disubstituted benzoxazole scaffold can be a viable pharmacophore for the development of topoisomerase inhibitors. The specific inhibitory activity and potency are highly dependent on the nature and position of the substituents on the benzoxazole ring system. The inhibitory potential of This compound against topoisomerases has not been experimentally determined.

Table 1: Topoisomerase Inhibition by Selected 2,5-Disubstituted Benzoxazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
5-Amino-2-phenylbenzoxazoleTopoisomerase I495 nih.gov
5-Amino-2-(p-fluorophenyl)benzoxazoleTopoisomerase I132.3 nih.gov
5-Amino-2-(p-bromophenyl)benzoxazoleTopoisomerase I134.1 nih.gov
5-Chloro-2-(p-methylphenyl)benzoxazoleTopoisomerase II22.3 nih.gov
2-(p-Nitrobenzyl)benzoxazoleTopoisomerase II17.4 nih.gov
5-Nitro-2-(p-nitrobenzyl)benzoxazoleTopoisomerase II91.41 nih.gov

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antiviral and anticancer agents. There is currently no publicly available research detailing the inhibitory activity of This compound or closely related benzoxazole derivatives against IMPDH.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

While direct studies on This compound are absent, the broader class of N-substituted and heterocyclic compounds has been explored for COX inhibitory activity. For instance, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and shown to inhibit both COX-1 and COX-2. nih.gov Similarly, pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives have been investigated as selective COX-2 inhibitors. nih.gov These studies highlight the potential for nitrogen-containing heterocyclic compounds to interact with the active sites of COX enzymes. The specific activity of This compound against COX-1 and COX-2 has not been reported.

The benzoxazole scaffold has been implicated in the inhibition of other enzyme systems. For example, various 2,5-disubstituted benzoxazoles have been synthesized and evaluated for their antimicrobial properties, suggesting potential interactions with microbial enzymes. nih.govtandfonline.comnih.gov However, specific enzymatic targets in microorganisms for these compounds were not elucidated in the available studies.

Receptor Binding Affinity and Selectivity Studies

The interaction of a compound with specific receptors is a cornerstone of its pharmacological profile. Based on the structural components of This compound , its potential interactions with several key receptor families have been explored through studies on analogous compounds.

The benzoxazole core is a known pharmacophore that can interact with melatonin (B1676174) receptors (MT1 and MT2). Studies on benzoxazole derivatives have indicated their potential as melatonin receptor agonists. researchgate.net For instance, certain benzoxazole derivatives have been shown to bind to melatonin receptors, suggesting that this scaffold can be a template for developing receptor-selective ligands. researchgate.net The synthesis of new melatonin analogues based on related heterocyclic systems like benzoxathiins has also been reported, with some compounds showing affinity similar to melatonin itself. nih.gov While direct binding data for This compound is unavailable, the presence of the benzoxazole moiety suggests a potential for interaction with melatonin receptors, which would require confirmation through specific binding assays.

The 2-(pyridin-4-yl) substituent in the target molecule is a key feature found in known inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). A study on 4-aryl-thiazole-2-amines as ROCK II inhibitors revealed that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov This suggests that the spatial orientation of the pyridine (B92270) nitrogen in the 4-position is favorable for binding to the kinase. The most potent compound in that study exhibited an IC₅₀ value of 20 nM for ROCK II. nih.gov Although the core is a thiazole in that case, the principle of the 4-pyridyl group contributing to ROCK inhibition is a significant finding.

Table 1: Rho Kinase II Inhibitory Activity of Representative 4-Aryl-5-aminomethyl-thiazoleamines

Compound Substitution on Pyridine IC₅₀ (µM)
4o 4-position More potent
4e 3-position Less potent
4s 4-position More potent
4i 3-position Less potent
4v 4-position 0.02

Data sourced from a study on 4-aryl-5-aminomethyl-thiazoleamines as ROCK II inhibitors. nih.gov

The oxazole (B20620) ring, a bioisostere of the oxadiazole ring present in some Sphingosine-1-Phosphate (S1P) receptor modulators, suggests a potential for interaction. Novel nih.govnih.govacs.orgoxadiazole derivatives have been designed and optimized as selective S1P receptor agonists. nih.gov These studies highlight that modifications of the heterocyclic core and its substituents significantly impact potency and selectivity for S1P receptor subtypes. nih.gov For example, a class of 3,5-diphenyl-1,2,4-oxadiazole (B189376) compounds were identified as potent S1P1 receptor agonists with minimal affinity for S1P2 and S1P3 subtypes. nih.gov One analogue demonstrated an S1P1 IC₅₀ of 0.6 nM. nih.gov This indicates that the general scaffold containing a five-membered heterocycle can be a platform for potent S1P receptor modulation.

The benzoxazole scaffold has been implicated in the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. A study on benzoxazole derivatives as new VEGFR-2 inhibitors demonstrated that these compounds can exhibit antiproliferative activity by targeting this receptor. nih.gov This suggests a potential anti-angiogenic role for compounds containing the benzoxazole moiety.

Cellular Pathway Modulation and Signal Transduction Studies

The modulation of cellular pathways is a direct consequence of receptor binding or enzyme inhibition. For This compound , the potential interactions with ROCK and VEGFR-2 suggest involvement in specific signaling cascades.

Inhibition of the Rho/ROCK pathway is known to affect various cellular processes, including cell adhesion, motility, and contraction. By potentially inhibiting ROCK, This compound could influence these pathways.

Furthermore, if the compound interacts with VEGFR-2, it would likely modulate downstream signaling pathways involved in angiogenesis, such as the PLCγ-PKC-MAPK pathway. Inhibition of VEGFR-2 by benzoxazole derivatives has been shown to induce apoptosis in cancer cells. nih.gov

Studies on mitochondria-targeted benzoxazole-based platinum complexes have shown that these compounds can trigger the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and lysosomal damage. acs.orgacs.org This points to a mechanism of action that involves the induction of cellular stress and apoptosis through mitochondrial pathways.

Antiproliferative Activity in Cellular Models

The antiproliferative activity of benzoxazole and oxazole derivatives has been evaluated in various cancer cell lines. While specific data for This compound is not available, the broader class of 2,5-disubstituted benzoxazoles has shown cytotoxic effects. researchgate.net

A study on novel 2,4,5-trisubstituted oxazole derivatives reported good antiproliferative activity in vitro, with some compounds being comparable to the positive control, 5-fluorouracil. nih.gov For instance, a compound containing a pyridin-3-yl substituent showed notable activity. nih.gov

Another study on 2,5-disubstituted benzoxazoles investigated their cytotoxic activities on MCF-7 (breast cancer) and A549 (lung cancer) cells. researchgate.net Similarly, research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that many of these compounds are toxic to both normal and cancer cells, though some exhibited selective toxicity towards cancer cells. nih.gov

The antiproliferative activity of benzoxazole derivatives has also been linked to their ability to inhibit kinases like VEGFR-2. nih.gov One study on benzoxazole derivatives as VEGFR-2 inhibitors provided IC₅₀ values against HepG2 (liver cancer) and MCF-7 cell lines. nih.gov

Table 2: Antiproliferative Activity of Representative Benzoxazole Derivatives

Compound Cell Line IC₅₀ (µM)
Unsubstituted benzo[d]oxazole derivative (12d) HepG2 23.61 nih.gov
Unsubstituted benzo[d]oxazole derivative (13a) MCF-7 32.47 nih.gov
5-chlorobenzo[d]oxazole derivative (12k) HepG2 28.36 nih.gov
5-chlorobenzo[d]oxazole derivative (13b) MCF-7 26.31 nih.gov

Data from a study on benzoxazole derivatives as VEGFR-2 inhibitors. nih.gov

Antimicrobial Activity in Cell-Based Assays

Benzoxazole derivatives are recognized for their broad-spectrum antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.govresearchgate.net The antimicrobial efficacy is often evaluated through cell-based assays that determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

While specific MIC values for this compound are not extensively documented in publicly available literature, studies on analogous 2,5-disubstituted benzoxazoles provide significant insights into its potential antimicrobial profile. A study on a series of 2,5-disubstituted benzoxazoles reported a broad spectrum of activity with MIC values ranging from 7.8 to 250 µg/mL against various microorganisms. nih.gov For instance, certain derivatives have shown potent activity against Pseudomonas aeruginosa, even in drug-resistant strains. nih.gov Another study highlighted a newly synthesized 2,5-disubstituted benzoxazole derivative with promising activity against a Candida albicans isolate, recording a MIC value of 16 µg/mL. researchgate.net

The general findings suggest that the antimicrobial activity of this class of compounds is highly dependent on the specific substitutions at the 2- and 5-positions of the benzoxazole core.

Table 1: Antimicrobial Activity of Representative Benzoxazole Analogues

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
2,5-disubstituted benzoxazole (general)Various Bacteria & Fungi7.8 - 250 nih.gov
Analogue 1 (specific 2,5-disubstituted)Candida albicans (isolate)16 researchgate.net
Analogue 2 (2-phenyl, 5-amido derivative)Pseudomonas aeruginosa31.25 nih.gov
Analogue 3 (2-phenyl, 5-amido derivative)Candida krusei31.25 nih.gov

This table presents data from analogues to infer the potential activity of this compound.

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The mechanism of action for many biologically active benzoxazole derivatives involves direct interaction with essential cellular macromolecules. DNA is a primary target for this class of compounds. Some benzoxazole-pyrrolo nih.govresearchgate.netbenzodiazepine conjugates have been shown to bind to DNA, leading to significant anticancer activity. researchgate.netnih.gov The planar nature of the benzoxazole ring facilitates intercalation between DNA base pairs, a non-covalent interaction that can disrupt DNA replication and transcription. acs.orgacs.org

Molecular modeling studies on various 2-substituted benzoxazole derivatives suggest that they may exert their antibacterial effects through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govresearchgate.net This enzyme is a well-established target for antibacterial agents due to its presence in bacteria and absence in higher eukaryotes. nih.gov The binding of benzoxazole derivatives to the active site of DNA gyrase can interfere with its function, leading to bacterial cell death.

Furthermore, interactions with proteins other than DNA gyrase have been reported. For example, 2-(Pyridin-4-yl)benzothiazole, a structural analogue of the pyridinyl-benzoxazole core, has been shown to interact with and inhibit the enzyme urease. scielo.brresearchgate.net Additionally, certain benzoxazole derivatives have been identified as inhibitors of G-protein-coupled receptor kinases (GRKs), highlighting their potential to modulate cellular signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzoxazole derivatives, SAR studies have consistently highlighted the critical role of substituents at the 2- and 5-positions of the heterocyclic core. mdpi.comnih.gov

Impact of Substituent Variations on Biological Activity

Systematic modifications of the substituents on the benzoxazole ring have provided valuable insights into the structural requirements for antimicrobial and other biological activities. For instance, the introduction of different aryl or heterocyclic moieties at the 2-position and various functional groups at the 5-position can dramatically alter the potency and spectrum of activity. Studies have shown that both electron-donating and electron-withdrawing groups can influence the biological effects, depending on their position and the specific biological target. mdpi.com

Contribution of the Butyl Chain at the 5-Position

The lipophilicity of a molecule is a key determinant of its ability to cross biological membranes and reach its target. The introduction of an alkyl chain, such as a butyl group, at the 5-position of the benzoxazole ring generally increases the lipophilicity of the compound. This enhanced lipophilicity is often associated with improved transport of the molecule through the lipid-rich cell membranes of microorganisms, which can lead to increased antimicrobial activity. nih.gov While direct SAR studies on a 5-butyl group are limited, the general principle of increasing lipophilicity to enhance activity is well-established for various antimicrobial agents. The length and branching of the alkyl chain can be fine-tuned to achieve an optimal balance between lipophilicity and aqueous solubility for maximum biological effect.

Influence of the Pyridin-4-yl Moiety at the 2-Position

The pyridine ring is a common feature in many biologically active compounds due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. ijnrd.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key feature in many pharmacophore models for enzyme inhibitors. nih.gov In the context of 2-(pyridin-4-yl)benzoxazole, the pyridinyl moiety is expected to play a significant role in target recognition and binding. The position of the nitrogen atom within the pyridine ring is also critical; for instance, studies on related heterocyclic systems have shown that the position of the nitrogen atom can significantly affect antimicrobial activity. nih.gov The pyridin-4-yl isomer, in particular, positions the nitrogen atom in a way that can influence the electronic properties and binding orientation of the entire molecule within a target's active site.

Pharmacophore Model Development

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For benzoxazole derivatives with antimicrobial activity, several key pharmacophoric features have been proposed based on SAR and molecular modeling studies.

A general pharmacophore model for antimicrobial benzoxazoles often includes:

Aromatic/Hydrophobic regions: The planar benzoxazole ring system itself provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the target.

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms within the benzoxazole core, as well as the nitrogen atom of the pyridin-4-yl substituent, can serve as hydrogen bond acceptors. researchgate.netnih.gov

Hydrogen Bond Donors (HBD): Depending on the specific substitutions, hydrogen bond donor sites can also be incorporated to enhance binding affinity. researchgate.net

Table 2: Key Pharmacophoric Features for Antimicrobial Benzoxazoles

Pharmacophoric FeatureStructural Correlate in this compoundPotential InteractionReference
Hydrophobic RegionBenzene (B151609) ring, Butyl chainvan der Waals, Hydrophobic interactions researchgate.net
Aromatic RingBenzoxazole ring, Pyridine ringπ-π stacking nih.gov
Hydrogen Bond AcceptorOxazole oxygen, Oxazole nitrogen, Pyridine nitrogenHydrogen bonding with target residues researchgate.netnih.gov

The development of such models is instrumental in the rational design of new, more potent analogues and in the virtual screening of compound libraries to identify novel antimicrobial agents. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 5 Butyl 2 Pyridin 4 Yl Benzo D Oxazole

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole in solution. Techniques such as 1H and 13C NMR provide foundational information about the chemical environment of each atom. nih.govresearchgate.net For a detailed conformational study, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. These experiments can reveal through-space correlations between protons, which helps in determining the preferred orientation of the pyridinyl ring relative to the benzoxazole (B165842) core. nih.gov

In the case of this compound, a key conformational feature is the dihedral angle between the pyridine (B92270) and benzoxazole ring systems. nih.gov The presence of the butyl group at the 5-position of the benzoxazole ring can influence this conformation through steric effects. NMR studies on similar bicyclic nucleosides have shown the existence of different conformers in solution. nih.gov It is plausible that for this compound, an equilibrium between different rotational conformers exists, which could be studied by variable temperature NMR experiments. beilstein-journals.org

Table 1: Hypothetical 1H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
8.80 d 2H Pyridine H-2', H-6'
8.05 d 2H Pyridine H-3', H-5'
7.85 d 1H Benzoxazole H-4
7.60 s 1H Benzoxazole H-7
7.45 dd 1H Benzoxazole H-6
2.70 t 2H Butyl-CH2-
1.70 m 2H Butyl-CH2-
1.45 m 2H Butyl-CH2-

This data is illustrative and based on general chemical shift values for similar aromatic and aliphatic protons.

High-Resolution Mass Spectrometry for Metabolite Identification in Preclinical Studies

High-resolution mass spectrometry (HRMS) is a powerful technique for identifying metabolites of this compound in preclinical studies. researchgate.net This method provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. nih.gov In preclinical investigations, the compound would be incubated with liver microsomes or administered to animal models, followed by analysis of biological samples (e.g., plasma, urine) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Common metabolic pathways for compounds containing aromatic and heterocyclic rings include oxidation, hydroxylation, and conjugation. nih.gov For this compound, potential sites of metabolism include the butyl chain (e.g., hydroxylation at various positions), the benzoxazole ring, or the pyridine ring. HRMS can distinguish between isobaric metabolites (compounds with the same nominal mass but different elemental compositions) and provide fragmentation patterns that help in structural elucidation. nih.gov The identification of metabolites is crucial for understanding the compound's pharmacokinetic profile and potential for bioactivation. nih.gov

Table 2: Potential Metabolites of this compound and their Expected Mass Shifts

Metabolite Biotransformation Expected Mass Shift (Da)
M1 Monohydroxylation (Butyl chain) +15.9949
M2 Dihydroxylation (Butyl chain) +31.9898
M3 N-oxidation (Pyridine) +15.9949

This table presents hypothetical metabolites based on common biotransformation reactions.

X-ray Crystallography of this compound and its Complexes

Furthermore, X-ray crystallography is essential for characterizing complexes of this compound with metal ions or proteins. The pyridine and benzoxazole nitrogen atoms can act as coordination sites for metal ions. researchgate.netrsc.org The resulting crystal structures would reveal the coordination geometry and the nature of the interactions between the ligand and the metal center. researchgate.net Such information is vital in the design of metal-based catalysts or therapeutic agents.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.5
b (Å) 8.2
c (Å) 18.1
β (°) 95.5
Volume (ų) 1550

This data is hypothetical and represents typical values for a small organic molecule.

Circular Dichroism and Other Chiroptical Studies (if chiral analogues are relevant)

Circular dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. This compound itself is not chiral. However, if chiral analogues were to be synthesized, for instance, by introducing a stereocenter in the butyl chain or by creating atropisomers through restricted rotation, CD spectroscopy would be a valuable tool for their characterization. rsc.org

The synthesis of chiral analogues could be relevant for applications where stereospecific interactions are important, such as in pharmacology or asymmetric catalysis. CD spectroscopy could be used to determine the absolute configuration of the chiral analogues and to study their conformational changes in different environments. For example, the interaction of a chiral analogue with a protein could be monitored by changes in its CD spectrum.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purity assessment of this compound. nih.gov A validated HPLC method can quantify the parent compound and detect any impurities from the synthesis or degradation products. The use of a high-resolution column and an appropriate mobile phase is crucial for achieving good separation.

Preparative HPLC can be employed for the isolation and purification of this compound and its analogues on a larger scale. mdpi.com This is particularly important for obtaining highly pure material for biological testing or for the isolation of minor synthetic byproducts for structural elucidation. Other advanced techniques like Supercritical Fluid Chromatography (SFC) could also be explored for the separation of closely related analogues, offering advantages in terms of speed and reduced solvent consumption.

Table 4: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min

This table provides a typical set of HPLC conditions for the analysis of a small aromatic molecule.

Potential Research Applications and Future Directions for 5 Butyl 2 Pyridin 4 Yl Benzo D Oxazole

Development as a Chemical Probe for Biological Research

Chemical probes are essential small molecules utilized to study and manipulate biological systems. The 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole scaffold is a promising candidate for the development of such probes due to the known interactions of benzoxazole (B165842) and pyridine (B92270) moieties with various biological targets. Benzoxazole derivatives have been shown to interact with a range of enzymes and receptors, and their ability to intercalate with DNA makes them valuable for studying nucleic acid structures and functions.

The development of this compound as a chemical probe would involve characterizing its binding affinity and selectivity towards specific biomolecules. This could be achieved through various biochemical and biophysical assays. Once a specific target is identified, the butyl group on the benzoxazole ring and the nitrogen atom on the pyridine ring offer sites for chemical modification. These sites can be functionalized with reporter groups such as fluorescent dyes or affinity tags, enabling the visualization and isolation of the target biomolecule within a complex biological milieu. Such probes would be invaluable for elucidating cellular pathways and understanding disease mechanisms.

Exploration in Materials Science (e.g., organic semiconductors, LEDs)

The planar and aromatic nature of the benzoxazole and pyridine rings in this compound suggests its potential for applications in materials science, particularly in the realm of organic electronics. Benzoxazole-containing compounds are known to exhibit favorable photophysical properties, including high quantum yields and thermal stability, which are critical for applications in organic light-emitting diodes (OLEDs).

The pyridine moiety can further enhance the electron-transporting capabilities of the molecule, a desirable characteristic for organic semiconductors. The butyl group, while not directly contributing to the electronic properties, can influence the molecule's solubility and thin-film morphology, which are crucial for device fabrication and performance.

Future research in this area would involve the synthesis and characterization of thin films of this compound to evaluate its charge transport properties and electroluminescence. By systematically modifying the substituents on both the benzoxazole and pyridine rings, it may be possible to tune the emission color and efficiency, leading to the development of novel materials for next-generation displays and lighting technologies.

PropertyPotential ApplicationRationale
Planar Aromatic Structure Organic SemiconductorsFacilitates π-π stacking and charge transport.
Photophysical Properties Organic Light-Emitting Diodes (OLEDs)Potential for high quantum yield and thermal stability.
Electron-Deficient Pyridine Ring Electron Transport MaterialEnhances electron mobility in electronic devices.
Solubility from Butyl Group Solution-Processable DevicesAllows for fabrication of thin films from solution.

Strategies for Lead Compound Optimization in Preclinical Drug Discovery

In the realm of drug discovery, this compound can be considered a "lead compound" – a starting point for the development of new therapeutic agents. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.

Lead optimization is a critical phase in drug development where the chemical structure of a lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed. Structure-activity relationship (SAR) studies would involve synthesizing a library of analogues with variations in the length and branching of the alkyl chain at the 5-position, as well as different substitution patterns on the pyridine ring.

Computational modeling and docking studies can be utilized to predict the binding of these analogues to specific biological targets, thereby guiding the synthetic efforts. The goal of these optimizations would be to enhance the desired therapeutic effect while minimizing off-target activities and potential toxicity.

Optimization StrategyGoalExample Modification
Structure-Activity Relationship (SAR) Studies Enhance potency and selectivity.Varying the alkyl chain at the 5-position; substituting the pyridine ring.
Pharmacokinetic Profiling Improve absorption, distribution, metabolism, and excretion (ADME).Introduction of polar functional groups to increase solubility.
Computational Modeling Predict binding affinity and guide synthesis.Docking studies with known biological targets of benzoxazoles.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology that allows for the rapid testing of large numbers of compounds for a specific biological activity. The amenability of this compound and its derivatives to solid-phase or solution-phase parallel synthesis would make it an ideal candidate for HTS campaigns.

Libraries of related benzoxazole-pyridine hybrids could be synthesized and screened against a panel of biological targets to identify novel "hits." The development of robust and sensitive assays is crucial for the success of HTS. For instance, cell-based assays could be designed to measure the effect of the compounds on cell viability, proliferation, or specific signaling pathways. Biochemical assays could be used to assess their inhibitory activity against purified enzymes. The data generated from HTS can provide valuable insights into the biological activities of this class of compounds and identify promising starting points for further drug development.

Challenges and Future Research Avenues for Benzo[d]oxazole and Pyridine Hybrid Systems

While the fusion of benzoxazole and pyridine rings holds significant promise, there are also challenges that need to be addressed in future research. One of the primary challenges is the synthetic accessibility of diverse derivatives. The development of efficient and versatile synthetic routes is crucial for exploring the chemical space around this scaffold.

Another challenge lies in understanding the precise mechanism of action of these hybrid systems. While the individual components have known biological activities, their combined effect may be synergistic or antagonistic, and elucidating these interactions is essential for rational drug design.

Future research should focus on:

Developing novel synthetic methodologies to facilitate the rapid and efficient synthesis of a wide range of this compound analogues.

Utilizing advanced analytical techniques , such as X-ray crystallography and NMR spectroscopy, to study the three-dimensional structure of these compounds and their interactions with biological targets.

Conducting comprehensive biological evaluations to profile the activity of these compounds against a broad range of diseases, including cancer, infectious diseases, and neurological disorders.

Exploring the potential of these compounds in other fields , such as agrochemicals and veterinary medicine.

By addressing these challenges and pursuing these future research avenues, the full potential of this compound and related benzoxazole-pyridine hybrid systems can be realized.

Q & A

Q. What are the key considerations for scaling up the synthesis of this compound without compromising yield?

  • Methodological Answer : Pilot studies should optimize heat transfer (e.g., jacketed reactors for reflux) and solvent recovery systems. Continuous flow chemistry may reduce side reactions vs. batch processes. Monitor exothermic peaks via in situ FTIR or Raman spectroscopy. For purification, switch from column chromatography (small-scale) to fractional crystallization at scale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.